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molecular formula C18H24N6O2 B8401161 Ethyl 4-(4-(2,4-diamino-6-methyl-5-pyrimidinyl)-1-piperazinyl)benzoate

Ethyl 4-(4-(2,4-diamino-6-methyl-5-pyrimidinyl)-1-piperazinyl)benzoate

Cat. No. B8401161
M. Wt: 356.4 g/mol
InChI Key: ZAMPLSHITPMYBL-UHFFFAOYSA-N
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Patent
US04532240

Procedure details

A mixture of 5.0 g (0.016 mole) of 5-[4-(4-cyanophenyl)-1-piperazinyl]-6-methyl-2,4-pyrimidinediamine, 30 ml of 95% ethanol and 30 ml of sulfuric acid was heated under reflux at 130° C. for four hours and cooled. The solution was poured into 400 g of ice. The solid was collected, washed first with 5N aqueous sodium carbonate solution and then with 50 ml of water. Recrystallization from N,N-dimethylformamide gave 1.72 g of the product as an off-white solid, mp 281°-285° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][N:12]([C:15]3[C:16]([NH2:23])=[N:17][C:18]([NH2:22])=[N:19][C:20]=3[CH3:21])[CH2:11][CH2:10]2)=[CH:5][CH:4]=1)#N.S(=O)(=O)(O)[OH:25].[CH2:29]([OH:31])[CH3:30]>>[NH2:22][C:18]1[N:17]=[C:16]([NH2:23])[C:15]([N:12]2[CH2:13][CH2:14][N:9]([C:6]3[CH:5]=[CH:4][C:3]([C:1]([O:31][CH2:29][CH3:30])=[O:25])=[CH:8][CH:7]=3)[CH2:10][CH2:11]2)=[C:20]([CH3:21])[N:19]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)N1CCN(CC1)C=1C(=NC(=NC1C)N)N
Name
Quantity
30 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
ice
Quantity
400 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed first with 5N aqueous sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
Recrystallization from N,N-dimethylformamide

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)N)N1CCN(CC1)C1=CC=C(C(=O)OCC)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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